molecular formula C16H19ClN4O3S B11168024 4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B11168024
M. Wt: 382.9 g/mol
InChI Key: ZNXLILTYFBCLEX-UHFFFAOYSA-N
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Description

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a synthetic organic compound belonging to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with appropriate acylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H19ClN4O3S

Molecular Weight

382.9 g/mol

IUPAC Name

4-acetamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H19ClN4O3S/c1-8(22)18-11-7-12(24-5)9(6-10(11)17)13(23)19-15-21-20-14(25-15)16(2,3)4/h6-7H,1-5H3,(H,18,22)(H,19,21,23)

InChI Key

ZNXLILTYFBCLEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)C(C)(C)C)Cl

Origin of Product

United States

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